molecular formula C7H7F2IN2O2 B3006095 methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate CAS No. 2226182-69-8

methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B3006095
CAS No.: 2226182-69-8
M. Wt: 316.046
InChI Key: HVVPLPFMTYIBMZ-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate is a compound of interest in various fields of chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate typically involves the introduction of the difluoroethyl group and the iodine atom onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent and an iodinating reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding properties, making it a valuable molecule in various research applications.

Biological Activity

Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate (CAS No. 2226183-05-5) is a novel organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on recent research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H7F2IN2O2
Molecular Weight316.04 g/mol
Density1.99 ± 0.1 g/cm³ (Predicted)
Boiling Point343.0 ± 42.0 °C (Predicted)
Acid Dissociation Constant-2.44 ± 0.10 (Predicted)

This compound exists as a white to light yellow solid and is stable at room temperature .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable carbonyl compound.
  • Iodination : Iodine is introduced via an iodination reaction using iodine or iodine-containing reagents.
  • Difluoroethyl Group Introduction : This is achieved through a difluoromethylation reaction.
  • Carboxylation : The carboxyl group is introduced using carboxylic acid derivatives or carbonyl compounds under appropriate conditions.

These steps allow for the production of the compound with desired purity and yield .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

In a study investigating the antimicrobial properties of pyrazole derivatives, this compound was evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL against these pathogens .

Anticancer Potential

The compound's anticancer properties were assessed in vitro using various cancer cell lines. Preliminary results indicated that it could inhibit cell proliferation effectively, with IC50 values suggesting significant cytotoxicity against certain cancer types while displaying low toxicity toward normal cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, this compound was found to be one of the more potent compounds tested against MRSA, demonstrating an MIC of 16 µg/mL. This study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

A separate investigation into the cytotoxic effects on human embryonic kidney cells (HEK293) revealed that while many compounds exhibited cytotoxicity at higher concentrations, this compound showed a favorable profile with minimal cytotoxic effects at therapeutic concentrations .

Properties

IUPAC Name

methyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c1-14-7(13)4-2-6(10)12(11-4)3-5(8)9/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVPLPFMTYIBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)I)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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